molecular formula C9H21N B2743122 (2S)-2,5,5-Trimethylhexan-1-amine CAS No. 2248199-71-3

(2S)-2,5,5-Trimethylhexan-1-amine

Cat. No. B2743122
CAS RN: 2248199-71-3
M. Wt: 143.274
InChI Key: IAGVUKPZFXLALM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic stimulant that has gained popularity in the fitness and sports supplement industry. DMHA is a structural analog of DMAA, a banned substance due to its potential health risks. DMHA is marketed as a pre-workout supplement and is claimed to enhance energy, focus, and athletic performance.

Mechanism of Action

(2S)-2,5,5-Trimethylhexan-1-amine is believed to exert its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, energy, and focus. (2S)-2,5,5-Trimethylhexan-1-amine may also enhance the activity of adenosine triphosphate (ATP), the primary energy source for muscle contraction.
Biochemical and Physiological Effects:
(2S)-2,5,5-Trimethylhexan-1-amine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions. It may also cause vasoconstriction, reducing blood flow to certain areas of the body. (2S)-2,5,5-Trimethylhexan-1-amine may increase the release of glucose from the liver, providing additional energy for physical activity. It may also increase the breakdown of fat cells, leading to increased fat oxidation.

Advantages and Limitations for Lab Experiments

(2S)-2,5,5-Trimethylhexan-1-amine has several advantages as a research tool, including its ability to enhance physical and cognitive performance. It may also be useful for investigating the mechanisms of neurotransmitter release and metabolism. However, (2S)-2,5,5-Trimethylhexan-1-amine's potential health risks and legal status may limit its use in research.

Future Directions

For (2S)-2,5,5-Trimethylhexan-1-amine research include the development of safer analogs and investigation of its effects on specific populations.

Synthesis Methods

(2S)-2,5,5-Trimethylhexan-1-amine can be synthesized through a multistep reaction from 2,5-dimethylhexan-2,5-diol. The first step involves the conversion of the diol to the corresponding diol tosylate, which is then treated with sodium azide to form the azide intermediate. Reduction of the azide with lithium aluminum hydride yields the amine product, which can be further purified through recrystallization.

Scientific Research Applications

(2S)-2,5,5-Trimethylhexan-1-amine has been the subject of several scientific studies, primarily focused on its potential as a performance-enhancing supplement. One study found that (2S)-2,5,5-Trimethylhexan-1-amine increased power output and muscular endurance in trained athletes compared to a placebo. Another study reported that (2S)-2,5,5-Trimethylhexan-1-amine improved cognitive performance and reaction time in healthy adults. (2S)-2,5,5-Trimethylhexan-1-amine has also been investigated for its potential as a fat burner, with some studies suggesting that it may increase metabolism and promote weight loss.

properties

IUPAC Name

(2S)-2,5,5-trimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGVUKPZFXLALM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,5,5-Trimethylhexan-1-amine

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